molecular formula C24H30N6O7 B609002 Methyltetrazine-PEG4-Maleimide CAS No. 1802908-02-6

Methyltetrazine-PEG4-Maleimide

Cat. No. B609002
CAS RN: 1802908-02-6
M. Wt: 514.54
InChI Key: DPEUPJJPNNSKGW-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG4-maleimide is a PEG derivative containing a maleimide group and a hydrophilic PEG spacer which increases water-solubility. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. This reagent can be used to incorporate a tetrazine moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules.

Scientific Research Applications

  • Polymer-Protein Conjugation : Maleimide end-functionalized polymers, synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, are effective for site-selective conjugation to free cysteines of proteins. This method offers significant potential in protein modification and drug delivery applications (Bays, Tao, Chang, & Maynard, 2009).

  • Hydrogels for 3D Cell Encapsulation : Thiol-maleimide crosslinked hydrogels demonstrate significant utility in 3D culture models, offering a balance in reaction kinetics that is conducive to cell encapsulation. The thiol-methylsulfone reaction, in particular, provides an efficient and cytocompatible method for creating homogeneous cell-laden gels (Paez et al., 2020).

  • Nanoparticle Preparation : Maleimide-functional poly(ethylene glycol)-b-poly(epsilon-caprolactone) nanoparticles offer a versatile platform for the preparation of bioconjugated nanoparticles. This approach allows for accurate control of ligand density on the nanoparticle surface (Gindy, Ji, Hoye, Panagiotopoulos, & Prud’homme, 2008).

  • Mucoadhesive Drug Carriers : Alginate modified with maleimide-terminated PEG enhances mucoadhesion properties, which is beneficial for drug delivery systems. This modification increases the polymer's interaction with mucus glycoproteins, thereby improving retention time and detachment force (Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017).

  • Quantitative Analysis of mPEG-maleimide : A novel spectrophotometric method for quantifying free and protein-bound mPEG-maleimide in thiol PEGylation reaction mixtures has been developed. This method is significant for the analysis of PEGylated proteins in drug delivery studies (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).

  • Advanced Drug Delivery Systems : Maleimide-modified liposomes have shown improved drug delivery efficiency both in vitro and in vivo. This modification does not significantly alter the physical characteristics of the liposomes but enhances their internalization into cells and potency against cancer tissue (Li & Takeoka, 2013).

  • Topoisomerase II Inhibition : Maleimide and its derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα. This finding is significant for understanding the molecular mechanisms of anticancer drugs and developing new therapeutic strategies (Jensen et al., 2002).

  • Stabilization of Maleimide-Thiol Conjugates : Research has demonstrated methods for the long-term stabilization of maleimide-thiol conjugates, which is crucial for maintaining the efficacy of conjugate-based therapeutics (Fontaine, Reid, Robinson, Ashley, & Santi, 2015).

Mechanism of Action

Target of Action

Methyltetrazine-PEG4-Maleimide is a click chemistry Maleimide linker . The primary targets of this compound are thiol-containing molecules , such as cysteine residues in proteins . These targets play a crucial role in the structure and function of proteins, and their modification can significantly alter protein activity.

Mode of Action

The maleimide group in this compound specifically and efficiently reacts with thiols to form thioether bonds . This interaction results in the incorporation of a tetrazine moiety onto the target molecules . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .

Biochemical Pathways

The action of this compound is part of the broader [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . These reactions are bioorthogonal, meaning they can occur inside living organisms without interfering with native biochemical processes. The result is a stable covalent linkage between the tetrazine and the target molecule .

Pharmacokinetics

The polyethylene glycol (PEG) linker in this compound enhances the compound’s water solubility . This property, along with the compound’s ability to form stable covalent linkages, may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the efficient incorporation of a tetrazine moiety onto thiol-containing molecules . This modification can be used for various applications, including biological imaging and bioconjugation .

Action Environment

The action of this compound is influenced by the pH of the environment . The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . The compound has shown enhanced relative stability in biological environments .

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUPJJPNNSKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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